molecular formula C19H19N3OS B2571251 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1203320-93-7

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2571251
CAS RN: 1203320-93-7
M. Wt: 337.44
InChI Key: BSRRRUPABWWODO-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study on the facile and convenient synthesis of thieno[2,3-b]-thiophene derivatives, including bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), indicates the compound's relevance in generating novel organic materials with potential electronic and optical applications (Mabkhot, Y., Abd Elshafy Kheder, N., & Al-Majid, A., 2010).

Optical, Electrical, and Thermal Properties

Research on benzimidazole monomers and their transformation into oligomers via oxidative polycondensation reveals insights into their optical, electrical, electrochemical, and thermal properties, which are crucial for developing advanced materials for various technological applications (Anand, S., & Muthusamy, A., 2018).

Antioxidant and Antimicrobial Activities

A study exploring the synthesis and evaluation of new benzimidazole derivatives for their antioxidant and antimicrobial activities underscores the compound's potential in pharmaceutical applications, especially in developing treatments targeting oxidative stress and microbial infections (Bassyouni, F., et al., 2012).

Crystal Structure Analysis

Investigations into the crystal structures of V-shaped ligands with N-heterocycles, including benzimidazole derivatives, contribute to the foundational knowledge necessary for the design and synthesis of molecular architectures with specific functionalities and properties (Wang, G.-f., et al., 2017).

Antibacterial Activity

A synthesis study on benzimidazole carbonyl derivatives and their evaluation for antibacterial properties highlights the compound's importance in developing new antibiotics to combat resistant bacterial strains, showcasing its potential in addressing critical public health challenges (Chandra, P., et al., 2020).

Corrosion Inhibition

Research focusing on imidazole-based molecules for corrosion inhibition of carbon steel in acidic medium showcases the chemical's application in extending the life of industrial materials, thus contributing to the sustainability and cost-effectiveness of industrial operations (Costa, S., et al., 2021).

Mechanism of Action

properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-17(19(9-3-4-10-19)16-8-5-13-24-16)22-12-11-21-15-7-2-1-6-14(15)20-18(21)22/h1-2,5-8,13H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRRUPABWWODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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